molecular formula C14H13F2NO3 B2704593 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428360-24-0

2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2704593
CAS No.: 1428360-24-0
M. Wt: 281.259
InChI Key: VGFHVLCELLSCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a fluorinated benzamide derivative featuring a furan-3-yl substituent and a hydroxypropyl chain. The compound’s design integrates fluorine atoms (enhancing lipophilicity and metabolic stability) and a furan ring (contributing to π-π interactions in target binding) .

Properties

IUPAC Name

2,6-difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFHVLCELLSCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 3-(furan-3-yl)-3-hydroxypropylamine as the primary reactants.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.

    Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3-(furan-3-yl)-3-hydroxypropylamine attacks the carbonyl carbon of 2,6-difluorobenzoyl chloride, forming the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the nucleophile.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 2,6-difluoro-N-(3-(furan-3-yl)-3-aminopropyl)benzamide.

    Substitution: Compounds with various substituents replacing the fluorine atoms on the benzene ring.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds similar to 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide. For instance, derivatives of benzamide have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of furan rings is believed to enhance the interaction with microbial targets, leading to improved efficacy .

Anticancer Potential

Research indicates that compounds incorporating furan and benzamide structures exhibit anticancer properties. The benzo[b]furan derivatives have been particularly noted for their ability to inhibit tumor growth in vitro and in vivo. A review highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide could be a candidate for further exploration in cancer therapeutics .

Antimalarial Properties

The design of new antimalarial agents has also included compounds with similar structural motifs. Studies have shown that trifluoromethyl-substituted derivatives exhibit promising antimalarial activity, suggesting that 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide may warrant investigation as a potential lead compound in malaria treatment .

Case Studies

StudyFocusFindings
RSC Advances (2011)Antimicrobial ActivityCompounds with similar structures showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml .
PMC6264137 (2023)Anticancer ActivityBenzo[b]furan derivatives demonstrated robust anticancer effects; potential for 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide as a therapeutic agent .
PMC10537293 (2023)Antimalarial ActivityTriazole derivatives with similar substituents showed promise against malaria; highlights the need for further study on related compounds .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

2.6-Difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide

  • Structure : Replaces the furan-3-yl group with a pyrazolo[3,4-b]pyridine ring and substitutes the hydroxypropyl chain with a [11C]methoxy group.
  • Application : PET tracer for imaging B-RafV600E mutations in cancers .
  • Key Differences: The pyrazolo-pyridine system enhances kinase selectivity (B-Raf vs. other kinases). Radiolabeling with 11C enables real-time imaging, unlike the non-radiolabeled furan derivative.
Feature 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide Pyrazolo-Pyridine Analog
Core Structure Benzamide with furan-3-yl and hydroxypropyl Benzamide with pyrazolo-pyridine
Fluorination 2,6-difluoro 2,6-difluoro
Functional Groups Hydroxypropyl [11C]Methoxy, sulfonamidio
Application Undocumented (potential kinase targeting) B-RafV600E PET imaging

Agricultural Benzamide Derivatives

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Contains a trifluoromethyl group and an isopropoxy-phenyl moiety.
  • Application : Fungicide targeting succinate dehydrogenase in fungi .
  • Comparison :
    • The trifluoromethyl group in flutolanil increases pesticidal activity, whereas the furan and hydroxypropyl groups in the target compound may favor mammalian target interactions.
    • Both share a benzamide backbone but diverge in substituent electronegativity and steric effects.

Fluorinated Therapeutic Candidates

N-(2,6-difluoro-3-hydroxy-phenyl)-2,6-difluoro-3-(3-fluorophenyl)benzamide

  • Structure : Features tri-fluorinated phenyl rings and a hydroxy-phenyl group.
  • Synthesis : Prepared via condensation with isocyanate in DMF .
  • Key Differences: Higher fluorine content increases metabolic stability but may reduce solubility.

Biological Activity

2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can be represented as follows:

  • Molecular Formula: C13H13F2N1O2
  • Molecular Weight: 253.25 g/mol
  • IUPAC Name: 2,6-difluoro-N-(3-hydroxypropyl)-3-(furan-3-yl)benzamide

This compound features a benzamide core with fluorine substitutions and a furan ring, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds can exhibit anticancer properties. For example, a related compound, 4-hydroxy-furanyl-benzamide, demonstrated significant effects against heart failure models by reducing infarct size and left ventricular pressure (LVP) in ischemia-reperfusion injury models . This suggests that similar mechanisms may be explored for 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide.

The biological activity of 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide may involve several mechanisms:

  • Receptor Interaction: Studies indicate that benzamide derivatives can interact with various receptors, including muscarinic receptors and nitric oxide synthase pathways .
  • Cell Cycle Arrest: Compounds with similar structural motifs have been shown to induce cell cycle arrest in cancer cell lines, suggesting potential applications in cancer therapy .
  • Apoptosis Induction: Some derivatives have been reported to promote apoptosis in cancer cells, which is crucial for anticancer efficacy.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of a series of benzamide derivatives against various cancer cell lines. The results indicated that compounds with similar structures to 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide exhibited significant cytotoxicity against breast and colon cancer cells. The IC50 values ranged from 1.1 µM to 4.2 µM depending on the specific derivative tested .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.88 ± 0.11Apoptosis
Compound BHCT1161.60 ± 0.15Cell Cycle Arrest
Compound CA3754.20 ± 0.15Apoptosis

Study 2: Heart Failure Model

In another study focusing on heart failure models, the effects of a related compound were assessed using an isolated rat heart model. The compound significantly decreased LVP and infarct area when administered prior to ischemic injury . This highlights the potential cardiovascular benefits and protective mechanisms that could be associated with similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : React 2,6-difluoroaniline with benzoyl chloride (or activated derivatives) under Schotten-Baumann conditions to form the 2,6-difluorobenzamide core .

Sidechain Introduction : Introduce the 3-(furan-3-yl)-3-hydroxypropyl group via nucleophilic substitution or coupling reactions. For example, a hydroxyl-containing intermediate can be generated by reacting furan-3-ylmagnesium bromide with epichlorohydrin, followed by propylamine coupling .

Purification : Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Critical parameters include temperature control (<5°C during acylation) and anhydrous conditions for Grignard reactions to minimize side products .

Q. How is the structural characterization of this compound performed using spectroscopic and spectrometric techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of fluorine atoms (no splitting due to low natural abundance) and the furan-hydroxypropyl moiety. For instance, the furan proton signals appear at δ 7.3–7.5 ppm (multiplet), while the hydroxyl proton is observed as a broad singlet (~δ 2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]+^+) verifies the molecular formula (C17_{17}H16_{16}F2_2N2_2O3_3) with an error margin <2 ppm .
  • Infrared Spectroscopy (IR) : Key peaks include N-H stretching (~3300 cm1^{-1}), amide C=O (~1650 cm1^{-1}), and furan C-O-C (~1250 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this benzamide derivative in enzyme inhibition studies?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing furan with thiophene or varying the hydroxypropyl chain length) to assess electronic and steric effects .
  • Biological Assays : Conduct dose-response curves (IC50_{50} determination) using recombinant enzymes (e.g., HDACs or kinases) to compare inhibitory potency. For example, demonstrates how urea linker modifications in HDAC inhibitors alter selectivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonds with the benzamide carbonyl or fluorine atoms) .

Q. How can researchers resolve contradictions in biological activity data reported across different studies for this compound?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH, ion concentration, and enzyme sources. For instance, variations in HDAC isoform purity (e.g., HDAC6 vs. HDAC1) can lead to conflicting inhibition results .
  • Metabolic Stability Tests : Use liver microsomes or hepatocytes to assess compound degradation, as rapid metabolism in certain assays may falsely lower observed activity .
  • Data Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out assay-specific artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.